Human beta-amyloid protein 42 (1-7) is a fragment derived from the amyloid precursor protein, which plays a significant role in the development of Alzheimer’s disease. This peptide is part of a larger family of amyloid beta peptides, primarily recognized for their aggregation into plaques in the brains of individuals with Alzheimer’s disease. The specific sequence and structure of beta-amyloid protein 42 (1-7) contribute to its biological activity and potential implications in neurodegenerative processes.
The beta-amyloid protein is produced through the proteolytic processing of the amyloid precursor protein by secretases, specifically beta-secretase and gamma-secretase. This process generates various forms of amyloid beta peptides, with beta-amyloid 42 being particularly relevant due to its higher aggregation propensity compared to shorter forms like beta-amyloid 40. The accumulation of these peptides is closely associated with neurodegenerative changes observed in Alzheimer’s disease patients .
Human beta-amyloid protein 42 (1-7) falls under the classification of neuropeptides and is categorized as an amyloidogenic peptide. It is primarily studied within the context of neurobiology and Alzheimer's disease research due to its implications in plaque formation and neurotoxicity.
The synthesis of human beta-amyloid protein 42 (1-7) can be achieved through several methods, including:
The initial step in synthesizing human beta-amyloid protein 42 (1-7) typically involves monomerization to eliminate any pre-existing aggregates. For instance, strong solvents such as hexafluoroisopropanol can be used to solubilize and purify the peptide before it undergoes further aggregation protocols . The final product can be analyzed using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy to confirm its identity and purity.
The molecular structure of human beta-amyloid protein 42 (1-7) consists of a sequence of seven amino acids derived from the larger beta-amyloid 42 peptide. The specific amino acid sequence contributes to its secondary structure, which can include alpha-helical or beta-sheet conformations depending on environmental conditions.
The molecular formula for human beta-amyloid protein 42 (1-7) can be represented as C₄₁H₅₉N₉O₁₁S, with a molecular weight typically around 4,600 Da. Structural studies often reveal that this fragment can adopt various conformations that influence its aggregation behavior .
Human beta-amyloid protein 42 (1-7) participates in several significant chemical reactions, primarily related to its aggregation into fibrils or plaques. These reactions are influenced by factors such as pH, temperature, and ionic strength.
In vitro studies demonstrate that under physiological conditions, human beta-amyloid protein 42 (1-7) can undergo conformational changes leading to oligomerization and fibrillogenesis. The aggregation process typically follows nucleation-dependent polymerization mechanisms where initial small aggregates serve as nuclei for further growth .
The mechanism by which human beta-amyloid protein 42 (1-7) exerts its effects involves several stages:
Research indicates that oligomeric forms of human beta-amyloid protein are particularly toxic to neurons, impacting synaptic integrity and promoting apoptotic pathways .
Human beta-amyloid protein 42 (1-7) is generally a white to off-white powder when lyophilized. It is soluble in aqueous solutions at physiological pH but may precipitate under certain conditions conducive to aggregation.
The peptide exhibits properties typical of amyloidogenic proteins, including:
Relevant analyses often include circular dichroism spectroscopy to assess secondary structure transitions during aggregation processes .
Human beta-amyloid protein 42 (1-7) has several applications in scientific research:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4